![molecular formula C14H10ClN3O2S B2955519 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1020977-22-3](/img/structure/B2955519.png)
2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of “5-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide” involves the reaction of 2-chlorobenzoyl chloride with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to form an intermediate compound. This is then treated with formaldehyde and hydrogen cyanide to give the final product .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide”. More research is needed in this area .Scientific Research Applications
Synthesis and Characterization
- 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been synthesized and characterized in various studies. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives, evaluating their structure through IR, NMR, and Mass spectrometry (Salahuddin et al., 2014).
Anticancer Evaluation
- These compounds have shown promising results in anticancer evaluations. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Crystal Structure Analysis
- The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established using X-ray diffraction studies. This offers insights into their molecular arrangement and stability (Sharma et al., 2016).
Antimicrobial Activity
- Some 1,3,4-oxadiazole derivatives have been assessed for antimicrobial activity. Naganagowda and Petsom (2011) reported the synthesis of derivatives with significant antibacterial properties, indicating their potential in antimicrobial applications (Naganagowda & Petsom, 2011).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives, including those with a 1,3,4-thiadiazole amide moiety, have been synthesized and evaluated for nematocidal activities. Liu et al. (2022) found that certain derivatives showed good nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode (Liu et al., 2022).
Corrosion Inhibition
- Oxadiazole derivatives have been explored for their use in corrosion inhibition. Kalia et al. (2020) studied two oxadiazole derivatives as agents to prevent mild steel dissolution, demonstrating their efficacy in protecting metals from corrosion (Kalia et al., 2020).
Gold(I) Complexes and Cytotoxic Activity
- Gold(I) complexes containing 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit cytotoxic activities. Chaves et al. (2014) reported that these complexes displayed pharmacological properties, indicating their potential in cancer treatment (Chaves et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase , an enzyme involved in bacterial cell wall synthesis
Mode of Action
If it does indeed target the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it may inhibit the enzyme’s activity, disrupting bacterial cell wall synthesis and leading to bacterial cell death .
properties
IUPAC Name |
2-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBAMISOMLMRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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